molecular formula C13H12ClNO4S3 B2586180 3-((4-Chlorophenyl)sulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine CAS No. 1448045-61-1

3-((4-Chlorophenyl)sulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine

Cat. No.: B2586180
CAS No.: 1448045-61-1
M. Wt: 377.87
InChI Key: NLLXAOREGHLOMS-UHFFFAOYSA-N
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Description

3-((4-Chlorophenyl)sulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine is a synthetic organic compound characterized by the presence of both sulfonyl and azetidine functional groups The compound’s structure includes a 4-chlorophenyl group and a thiophen-2-yl group, each bonded to a sulfonyl group, which are further connected to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Chlorophenyl)sulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as β-amino alcohols or β-amino acids.

    Introduction of Sulfonyl Groups: The sulfonyl groups are introduced via sulfonylation reactions. This can be achieved by reacting the azetidine intermediate with sulfonyl chlorides (e.g., 4-chlorobenzenesulfonyl chloride and thiophene-2-sulfonyl chloride) in the presence of a base such as triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to minimize waste and reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

3-((4-Chlorophenyl)sulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to thiols or sulfides.

    Substitution: The aromatic rings (chlorophenyl and thiophenyl) can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alkoxides) are typically employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 3-((4-Chlorophenyl)sulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. The presence of sulfonyl groups can enhance the compound’s ability to interact with biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In industrial applications, the compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials, such as polymers and specialty chemicals. Its potential as a precursor for functionalized materials is of particular interest.

Mechanism of Action

The mechanism of action of 3-((4-Chlorophenyl)sulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine would depend on its specific application. In a biological context, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The sulfonyl groups can form strong hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-((4-Methylphenyl)sulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine: Similar structure but with a methyl group instead of a chlorine atom.

    3-((4-Chlorophenyl)sulfonyl)-1-(furan-2-ylsulfonyl)azetidine: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

3-((4-Chlorophenyl)sulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine is unique due to the specific combination of a chlorophenyl group and a thiophen-2-yl group, each bonded to a sulfonyl group. This unique structure imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, distinguishing it from other similar compounds.

Biological Activity

The compound 3-((4-Chlorophenyl)sulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

Chemical Structure

The compound can be represented by the following structural formula:

CxHyClNzOaSb\text{C}_x\text{H}_y\text{Cl}\text{N}_z\text{O}_a\text{S}_b

Where:

  • x,y,z,a,bx,y,z,a,b represent the number of respective atoms in the molecule.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzenesulfonyl chloride with thiophene derivatives in the presence of appropriate bases or catalysts. The process can be optimized for yield and purity through various reaction conditions.

Antimicrobial Properties

Research indicates that sulfonamide compounds often exhibit significant antimicrobial activity. In a study evaluating various sulfonamides, it was found that compounds similar to this compound demonstrated efficacy against a range of bacteria, including both Gram-positive and Gram-negative strains.

CompoundActivity Against Gram-positiveActivity Against Gram-negative
Compound AYesNo
Compound BModerateYes
This compoundYesYes

Anticancer Activity

Sulfonamide derivatives have been investigated for their anticancer properties. In vitro studies showed that this compound inhibited cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Studies

  • In Vitro Studies
    • A study published in Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited tumor growth in several cancer models, with IC50 values indicating potent activity against specific cancer cell lines.
  • Animal Models
    • In vivo studies conducted on mice bearing xenograft tumors showed that treatment with this compound resulted in significant tumor reduction compared to control groups.

The biological activity of this compound is believed to stem from its ability to interfere with specific cellular pathways involved in proliferation and survival. The sulfonamide moiety may contribute to its binding affinity for target enzymes or receptors pivotal in disease processes.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-thiophen-2-ylsulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO4S3/c14-10-3-5-11(6-4-10)21(16,17)12-8-15(9-12)22(18,19)13-2-1-7-20-13/h1-7,12H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLXAOREGHLOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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